molecular formula C14H31NO6 B1274135 Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine CAS No. 41121-04-4

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine

Cat. No.: B1274135
CAS No.: 41121-04-4
M. Wt: 309.4 g/mol
InChI Key: NBTVYAUPXIBYLV-UHFFFAOYSA-N
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Description

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine: is a chemical compound with the molecular formula C14H31NO6. It is known for its unique structure, which includes multiple ethoxy groups and a central amine group. This compound is often used in various industrial and scientific applications due to its versatile chemical properties.

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or interacting with cellular structures. The resulting changes could include alterations in cellular function, changes in gene expression, or other biochemical effects .

Biochemical Pathways

It’s possible that the compound affects multiple pathways, depending on its specific targets and mode of action. The downstream effects of these pathway alterations could include changes in cellular function, alterations in gene expression, or other biochemical effects .

Result of Action

Depending on its specific targets and mode of action, the compound could have a variety of effects, potentially including alterations in cellular function, changes in gene expression, or other biochemical effects .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound is known to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmission. Additionally, this compound can bind to proteins like albumin, altering their conformation and function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of these biomolecules .

Cellular Effects

This compound has been observed to influence various cellular processes. In neuronal cells, it affects cell signaling pathways by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine and prolonged neurotransmission. This can result in altered gene expression and changes in cellular metabolism. In liver cells, this compound has been shown to affect the expression of genes involved in detoxification processes, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition is achieved through the formation of hydrogen bonds and electrostatic interactions between this compound and the enzyme. Additionally, the compound can induce conformational changes in proteins like albumin, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory effects on enzymes like acetylcholinesterase. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits mild inhibitory effects on acetylcholinesterase, leading to subtle changes in neurotransmission. At higher doses, this compound can cause significant inhibition of the enzyme, resulting in pronounced effects on neurotransmission and potential toxic effects. These toxic effects include symptoms of cholinergic toxicity, such as muscle weakness and respiratory distress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with transporters and binding proteins. The compound can bind to albumin in the bloodstream, which aids in its distribution to various tissues. Within cells, this compound can interact with transporters such as organic cation transporters, facilitating its uptake and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. The compound can also be found in the endoplasmic reticulum, where it may influence protein folding and processing. Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine typically involves the reaction of triethylene glycol monomethyl ether with an appropriate amine source. One common method includes the condensation reaction of triethylene glycol monomethyl ether with an amine, such as ethylenediamine, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine is used as a building block in the synthesis of complex organic molecules. Its multiple ethoxy groups make it a valuable intermediate in the production of polymers and other macromolecules .

Biology and Medicine: In biological research, this compound is used as a reagent in the modification of biomolecules. It can be employed in the synthesis of drug candidates and other bioactive compounds .

Industry: Industrially, this compound is used in the production of surfactants, emulsifiers, and other specialty chemicals. Its unique structure allows it to impart desirable properties to these products .

Comparison with Similar Compounds

  • 2-(2-(2-methoxyethoxy)ethoxy)ethanamine
  • Tris(2-(2-methoxyethoxy)ethyl)amine
  • Bis(2-methoxyethyl)amine

Uniqueness: Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine is unique due to its multiple ethoxy groups, which provide it with enhanced solubility and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles .

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO6/c1-16-7-9-20-13-11-18-5-3-15-4-6-19-12-14-21-10-8-17-2/h15H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTVYAUPXIBYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCNCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194063
Record name Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41121-04-4
Record name 2-[2-(2-Methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41121-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041121044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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